molecular formula C19H17FN2O4 B15199805 5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B15199805
M. Wt: 356.3 g/mol
InChI Key: MDCKDORXMPXLIU-UHFFFAOYSA-N
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Description

5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a pyrazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivative, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the benzyloxy, fluoro, and methoxy groups. The pyrazole ring is then formed through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups results in amines .

Scientific Research Applications

5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to active sites of enzymes, blocking their activity and affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and biological context .

Properties

Molecular Formula

C19H17FN2O4

Molecular Weight

356.3 g/mol

IUPAC Name

5-(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C19H17FN2O4/c1-22-14(10-13(21-22)19(23)24)17-15(25-2)8-9-16(18(17)20)26-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,24)

InChI Key

MDCKDORXMPXLIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)OC

Origin of Product

United States

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